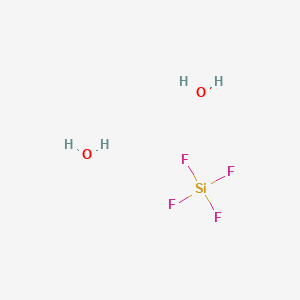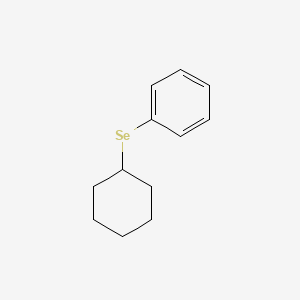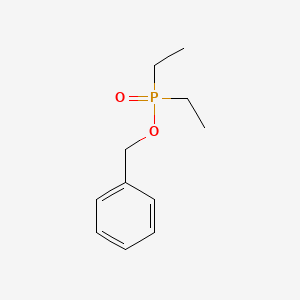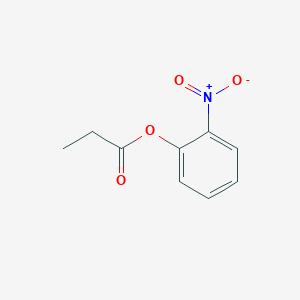![molecular formula C13H24O4 B14709891 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate CAS No. 22876-39-7](/img/structure/B14709891.png)
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate is an organic compound with the molecular formula C12H22O4. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an acetyloxy group, which is an ester functional group derived from acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate typically involves the esterification of 2-ethylhexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 2-ethylhexanol and acetic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: Under oxidative conditions, the compound can be converted to corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2-Ethylhexanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The compound’s ester functionality allows it to act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate
- 2-[(Acetyloxy)methyl]-2-ethylhexyl butyrate
- 2-[(Acetyloxy)methyl]-2-ethylhexyl propionate
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
22876-39-7 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)-2-ethylhexyl] acetate |
InChI |
InChI=1S/C13H24O4/c1-5-7-8-13(6-2,9-16-11(3)14)10-17-12(4)15/h5-10H2,1-4H3 |
InChI-Schlüssel |
IMLLXJLPENSGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


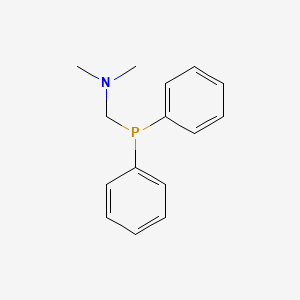

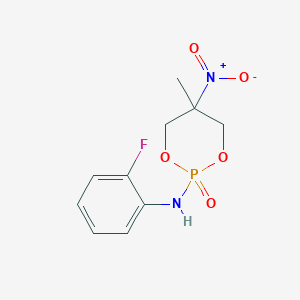

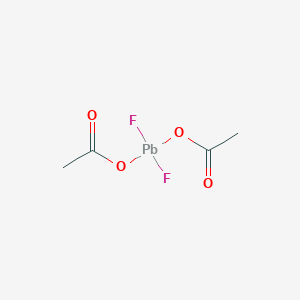
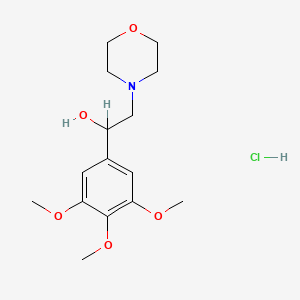
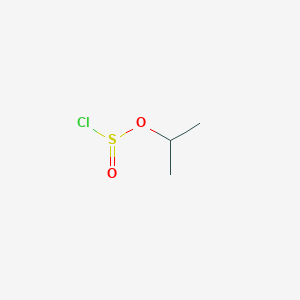
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
